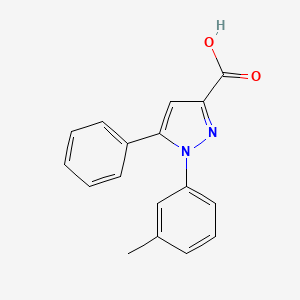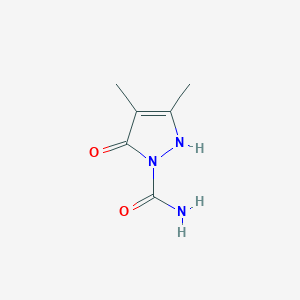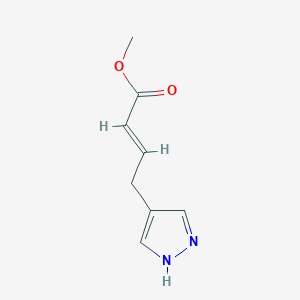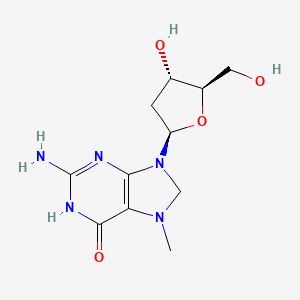
1,4-Dihydroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an aldehyde group at the 3-position and a dihydro group at the 1,4-positions
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dihydroquinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Riley reaction, which is used to synthesize quinoline-2-carbaldehyde and 1,4-dihydroquinoline-2-carbaldehyde derivatives . This reaction typically involves the use of selenium dioxide as an oxidizing agent under reflux conditions. Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo a series of reactions to form the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1,4-Dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The quinoline ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
1,4-Dihydroquinoline-3-carbaldehyde has several scientific research applications, including:
Medicine: Quinolines, including this compound, are known for their antimalarial, antibacterial, and antiviral activities. They are used in the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The quinoline ring system allows the compound to interact with enzymes and receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The specific molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
類似化合物との比較
1,4-Dihydroquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
Quinoline-2-carbaldehyde: Another quinoline derivative with similar synthetic routes and biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical and biological activities.
Quinolone antibiotics: A class of synthetic antibiotics with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
1,4-dihydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,6-7,11H,5H2 |
InChIキー |
JPZIBAJGRPFSMW-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2NC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)





![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


